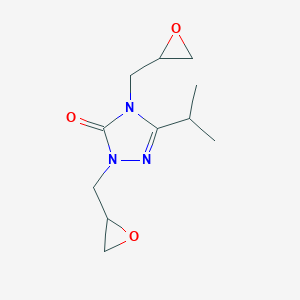

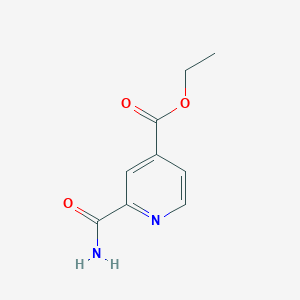

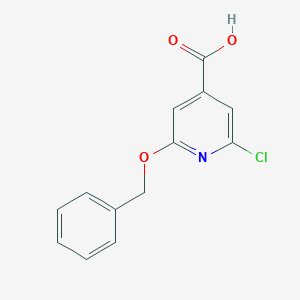

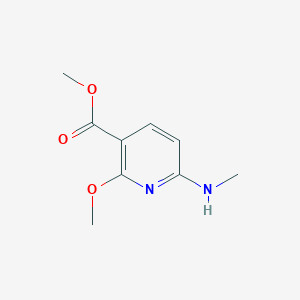

Ethyl 2-carbamoylisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of ethyl 2-carbamoylisonicotinate and related compounds often involves complex chemical reactions and is analyzed through both experimental and theoretical approaches. For example, research on related compounds such as ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and characterized, indicating the intricate steps involved in the synthesis of similar chemical structures. Quantum chemical calculations, including density functional theory (DFT), are used to evaluate the formation of these compounds, indicating an exothermic and spontaneous reaction at room temperature (Singh, Kumar, Tiwari, & Rawat, 2013).

Molecular Structure Analysis

The molecular structure of ethyl 2-carbamoylisonicotinate and similar compounds is thoroughly investigated using spectroscopic methods and theoretical calculations. Techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy are employed to characterize the molecular structure. Theoretical studies, including DFT and Atoms in Molecules (AIM) theory, provide insight into the molecular interactions and binding energies, contributing to a deeper understanding of the compound's structure (Singh, Kumar, Tiwari, & Rawat, 2013).

Chemical Reactions and Properties

Research into related compounds showcases the variety of chemical reactions ethyl 2-carbamoylisonicotinate may undergo, including interactions that lead to the formation of dimers through hydrogen bonding. Investigations into the chemical properties reveal multiple interactions within molecular systems, highlighting the compound's reactivity and interaction potential. These studies also delve into charge transfer and delocalization within the molecule, shedding light on its chemical behavior (Singh, Kumar, Tiwari, & Rawat, 2013).

Scientific Research Applications

Carcinogenicity and Toxicity

Research has highlighted the carcinogenic potential of compounds similar to Ethyl 2-carbamoylisonicotinate, such as Ethyl Carbamate (EC), classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Studies indicate that EC, a frequent contaminant in alcoholic beverages, poses a significant health risk due to its carcinogenicity in various organs Baan et al., 2007. Moreover, long-term exposure to EC has been linked to neurological disorders, emphasizing the importance of monitoring and mitigating its presence in food products Gowd et al., 2018.

Detection and Analysis

Significant advancements have been made in the analytical detection of EC, with methods developed for rapid screening in fermented beverages using techniques such as FTIR spectroscopy and chemometrics Lachenmeier, 2005. This progress is crucial for ensuring compliance with safety standards and mitigating health risks associated with consumption.

Mitigation Strategies

Research has focused on developing strategies to reduce EC levels in food and beverages. These include both traditional methods and innovative approaches, such as the use of genetically engineered strains and enzymatic methods, to control EC content in wine and other alcoholic beverages Deng et al., 2023. Additionally, the genetic engineering production of Ethyl Carbamate Hydrolase and its application in degrading EC in Chinese liquor represents a significant advancement in minimizing EC content Dong et al., 2022.

Mechanism of Action

Biochemical Pathways

It’s worth noting that many organic compounds can interact with multiple biochemical pathways, leading to a variety of downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

properties

IUPAC Name |

ethyl 2-carbamoylpyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(13)6-3-4-11-7(5-6)8(10)12/h3-5H,2H2,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJXZPAWGHKWCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472818 |

Source

|

| Record name | Ethyl 2-carbamoylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-carbamoylisonicotinate | |

CAS RN |

166766-77-4 |

Source

|

| Record name | Ethyl 2-carbamoylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B67815.png)

![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)

![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)